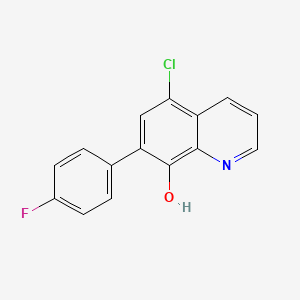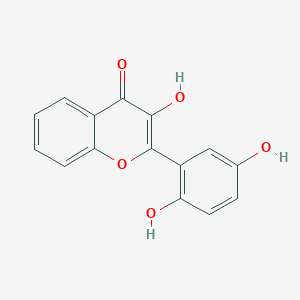
1,4-Naphthalenedione, 2-bromo-3-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-3-ethylnaphthalene-1,4-dione is an organic compound with the molecular formula C12H9BrO2. It is a derivative of naphthoquinone, characterized by the presence of a bromine atom at the second position and an ethyl group at the third position on the naphthalene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-ethylnaphthalene-1,4-dione typically involves the bromination of 3-ethylnaphthalene-1,4-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production methods for 2-bromo-3-ethylnaphthalene-1,4-dione are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
2-bromo-3-ethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding hydroquinone derivative.
Oxidation Reactions: It can be further oxidized to form more complex quinone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or methanol.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of 2-substituted-3-ethylnaphthalene-1,4-dione derivatives.
Reduction: Formation of 2-bromo-3-ethyl-1,4-dihydroxynaphthalene.
Oxidation: Formation of more oxidized naphthoquinone derivatives.
科学研究应用
2-bromo-3-ethylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-bromo-3-ethylnaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
相似化合物的比较
Similar Compounds
2-bromo-1,4-naphthoquinone: Lacks the ethyl group at the third position.
3-ethyl-1,4-naphthoquinone: Lacks the bromine atom at the second position.
2-chloro-3-ethylnaphthalene-1,4-dione: Contains a chlorine atom instead of bromine.
Uniqueness
2-bromo-3-ethylnaphthalene-1,4-dione is unique due to the presence of both the bromine atom and the ethyl group, which can influence its reactivity and biological activity.
属性
CAS 编号 |
13984-88-8 |
|---|---|
分子式 |
C12H9BrO2 |
分子量 |
265.10 g/mol |
IUPAC 名称 |
2-bromo-3-ethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H9BrO2/c1-2-7-10(13)12(15)9-6-4-3-5-8(9)11(7)14/h3-6H,2H2,1H3 |
InChI 键 |
DMDUKOTWUUJQSN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Ethyl 6-amino-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11851764.png)


![tert-Butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate](/img/structure/B11851774.png)

